

Health and safety considerations for 3,5-Diaminotoluene

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Compound of Interest

Compound Name: 3,5-Diaminotoluene

Cat. No.: B090585

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An In-depth Technical Guide to the Health and Safety of **3,5-Diaminotoluene**

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the health and safety considerations for **3,5-Diaminotoluene** (3,5-TDA), a chemical intermediate. Due to its structural similarity to other diaminotoluene isomers with known toxicities, a thorough understanding of its hazard profile is essential for safe handling and use in research and development settings.

Chemical Identity and Physicochemical Properties

3,5-Diaminotoluene, also known as 5-methyl-1,3-benzenediamine, is one of the six isomers of diaminotoluene.[1] It is produced as a minor by-product in the manufacturing of other diaminotoluene isomers.[2]

Table 1: Physicochemical Properties of **3,5-Diaminotoluene** and Related Isomers

Property	3,5-Diaminotoluene	2,4-Diaminotoluene	2,5-Diaminotoluene
CAS Number	108-71-4[2][3][4][5][6]	95-80-7	95-70-5
Molecular Formula	C ₇ H ₁₀ N ₂ [2][3][4][6]	C ₇ H ₁₀ N ₂ [7]	C ₇ H ₁₀ N ₂
Molecular Weight	122.17 g/mol [3][6]	122.17 g/mol [7]	122.17 g/mol
Appearance	Colorless crystals[1], Very Dark Brown Oil[3][5]	Brown Solid[7]	Colorless to brown crystals[8]
Melting Point	98.1°C[3][5]	97 - 101°C[7]	64°C[1]
Boiling Point	283-285°C (sublimes) [1]	283 - 285°C[7]	273-274°C[1]
Vapor Pressure	0.0037 mm Hg[2]	1 hPa @ 106°C[7]	-
Solubility	Freely soluble in hot water, alcohol, ether, and hot benzene.[1]	Soluble in water.[7]	Freely soluble in hot water, alcohol, ether, and hot benzene.[1]

Toxicological Profile

The toxicological data for **3,5-Diaminotoluene** is limited. However, data from related isomers, particularly 2,4-Diaminotoluene, are often used for read-across assessment due to structural similarities.[9] Diaminotoluenes as a class are considered hazardous.[8]

Acute Toxicity

Diaminotoluenes can be toxic if inhaled, ingested, or absorbed through the skin.[8] High-level exposure can lead to methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced, causing symptoms like headache, dizziness, cyanosis (blue skin), and in severe cases, respiratory depression and death.[8]

Irritation and Sensitization

Contact with diaminotoluenes can severely irritate and burn the skin and eyes.[8] **3,5-Diaminotoluene** is a suspected skin sensitizer, meaning it may cause an allergic skin reaction upon repeated contact.[2][9]

Carcinogenicity

The International Agency for Research on Cancer (IARC) has classified mixed diaminotoluenes as 'Possibly carcinogenic to humans' (Group 2B), based on sufficient evidence in animals for the 2,4-isomer.^{[9][10]} The 2,4-isomer has been shown to cause liver, mammary, and subcutaneous tumors in rats.^[11] While specific long-term carcinogenicity studies on **3,5-Diaminotoluene** are not readily available, its structural alerts as an aromatic amine warrant caution.^[11]

Mutagenicity

Several diaminotoluene isomers, including 2,4-, 2,5-, and 2,6-TDA, are mutagenic in the Ames test (*Salmonella typhimurium*) with metabolic activation.^{[11][12]} This suggests that these compounds can be converted by liver enzymes into substances that damage DNA. 3,4-TDA has also shown evidence of genotoxicity.^[11] Given these findings, **3,5-Diaminotoluene** should be handled as a potential mutagen.

Reproductive and Developmental Toxicity

3,5-Diaminotoluene is listed as a reproductive toxin.^[2] Studies on the 2,4-isomer have shown reproductive effects in male rats.^[1] The broader class of toluenes can also exhibit developmental toxicity, including intrauterine growth retardation and congenital malformations, although this is often associated with high levels of exposure from solvent abuse.^[13]

Table 2: Summary of Toxicological Hazards for Diaminotoluenes

Endpoint	Hazard Information	Isomer(s) Studied
Acute Toxicity (Oral)	Moderate to high toxicity. LD50 (rat) for 2,5-TDS is 98 mg/kg. [14] LD50 (rat) for 2,3/3,4-TDA mixture is 660 mg/kg bw.[9]	2,5-TDS, 2,3/3,4-TDA
Acute Toxicity (Dermal)	Harmful in contact with skin. [15] LD50 (rabbit) for 2,3/3,4-TDA is in the range of 1120 to >5750 mg/kg bw.[9]	Mixed Isomers, 2,3/3,4-TDA
Acute Toxicity (Inhalation)	Harmful if inhaled.[15] Can irritate the nose and throat.[8]	Mixed Isomers
Skin Irritation/Corrosion	Causes skin irritation.[16]	3,4-TDA
Eye Irritation/Corrosion	Causes serious eye irritation. [16]	3,4-TDA
Sensitization	May cause an allergic skin reaction.[2][15]	3,5-TDA, Mixed Isomers
Mutagenicity	Positive in Ames test with metabolic activation.[11]	2,4-, 2,5-, 2,6-TDA
Carcinogenicity	IARC Group 2B: Possibly carcinogenic to humans.[9][10]	Mixed Isomers (based on 2,4-TDA)
Reproductive Toxicity	Suspected of damaging fertility.[2][10]	3,5-TDA, 2,4-TDA
Specific Target Organ Toxicity (STOT)	May cause methemoglobinemia.[2][8] Potential for liver injury.[2][17]	Mixed Isomers

Occupational Exposure and Safety

Exposure Limits

Currently, no specific occupational exposure limits (OELs) have been established for **3,5-Diaminotoluene** by major regulatory bodies like OSHA or ACGIH.[8] However, given the

toxicity of related isomers, exposure should be minimized to the lowest achievable levels. For a mixed 2,4/2,6-TDA product, an internal exposure limit of 0.02 ppm (TWA) has been suggested by one manufacturer.^[18]

Handling and Personal Protective Equipment (PPE)

Safe handling of **3,5-Diaminotoluene** requires stringent controls to prevent contact and inhalation.

- **Engineering Controls:** Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood or using a closed system.^{[7][15]} Local exhaust ventilation should be used where dust or aerosols may be generated.^[15] Eyewash stations and safety showers must be readily accessible.^{[7][16]}
- **Respiratory Protection:** If engineering controls are insufficient, a NIOSH-approved respirator appropriate for organic vapors and particulates should be worn.^{[7][19]}
- **Hand Protection:** Impervious gloves (e.g., nitrile, neoprene) are required.^[15]
- **Eye Protection:** Chemical safety goggles or a face shield must be worn.^{[7][15]}
- **Skin and Body Protection:** A lab coat or impervious protective clothing is necessary to prevent skin contact.^{[7][15]}

Storage and Disposal

- **Storage:** Store in a cool, dry, dark, and well-ventilated place in a tightly sealed container.^[15] ^[16] Store locked up and away from incompatible materials such as strong oxidizing agents.^{[7][15]}
- **Disposal:** Dispose of contents and containers in accordance with all local, regional, and national regulations.^[15] Waste should be treated as hazardous.

Key Experimental Protocols

Detailed methodologies are crucial for assessing the toxicity of chemicals like **3,5-Diaminotoluene**. Standardized protocols, such as those from the Organisation for Economic Co-operation and Development (OECD), are typically followed.

Acute Oral Toxicity Study (Following OECD TG 401 principles)

This test provides information on the health hazards likely to arise from a single oral exposure.

Objective: To determine the median lethal dose (LD50) and observe signs of toxicity.

Methodology:

- **Test Animals:** Healthy, young adult rats (e.g., Fischer 344) are commonly used.[\[20\]](#) Animals are acclimatized to laboratory conditions.
- **Dose Preparation:** The test substance is typically dissolved or suspended in a suitable vehicle (e.g., water, corn oil).
- **Administration:** A single dose is administered to fasted animals via oral gavage.[\[21\]](#)
- **Dose Groups:** Several dose groups are used with a sufficient number of animals (e.g., 5 per sex) to yield statistically significant results.[\[22\]](#) A vehicle control group is also included.
- **Observation:** Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory and circulatory systems, autonomic and central nervous system, and behavioral patterns), and body weight changes for at least 14 days.[\[22\]](#)
- **Necropsy:** All animals (those that die during the study and survivors at termination) undergo a gross necropsy. Tissues may be collected for histopathological examination.[\[21\]](#)
- **Data Analysis:** The LD50 is calculated using appropriate statistical methods. All observed toxic effects are documented.

Bacterial Reverse Mutation Test (Ames Test - Following OECD TG 471)

This in vitro test is used to detect gene mutations induced by chemical substances.

Objective: To assess the mutagenic potential of a substance.

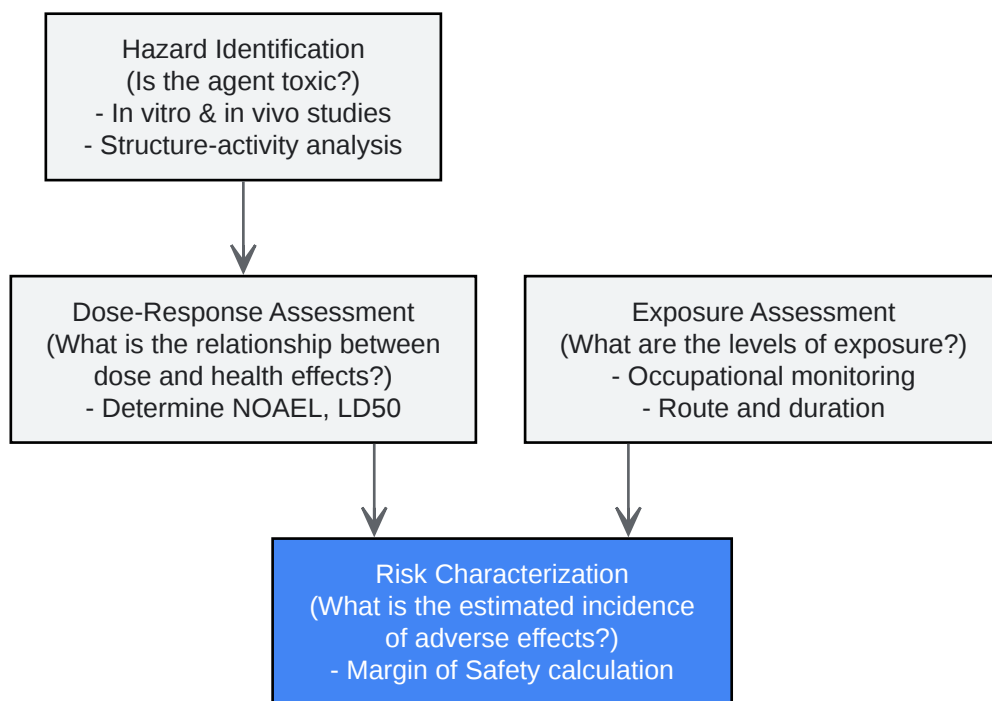
Methodology:

- **Tester Strains:** Histidine-requiring strains of *Salmonella typhimurium* (e.g., TA98, TA100, TA1535, TA1537) are used.^[12] These strains have mutations that make them unable to synthesize histidine, an essential amino acid.
- **Metabolic Activation:** The test is performed with and without an exogenous metabolic activation system (S9 mix), typically derived from rat liver homogenates, to mimic mammalian metabolism.^[12]
- **Exposure:** The tester strains are exposed to various concentrations of the test substance in the presence of a small amount of histidine, which allows the bacteria to undergo a few cell divisions.
- **Incubation:** The bacteria are plated on a minimal agar medium lacking histidine and incubated for 48-72 hours.
- **Scoring:** Only bacteria that have undergone a reverse mutation (reversion) to a histidine-producing state will grow and form visible colonies. The number of revertant colonies is counted for each concentration and compared to the negative (solvent) control.
- **Interpretation:** A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies above the background level.

Visualized Workflows and Pathways

Risk Assessment Framework

The following diagram illustrates the logical steps involved in chemical risk assessment.

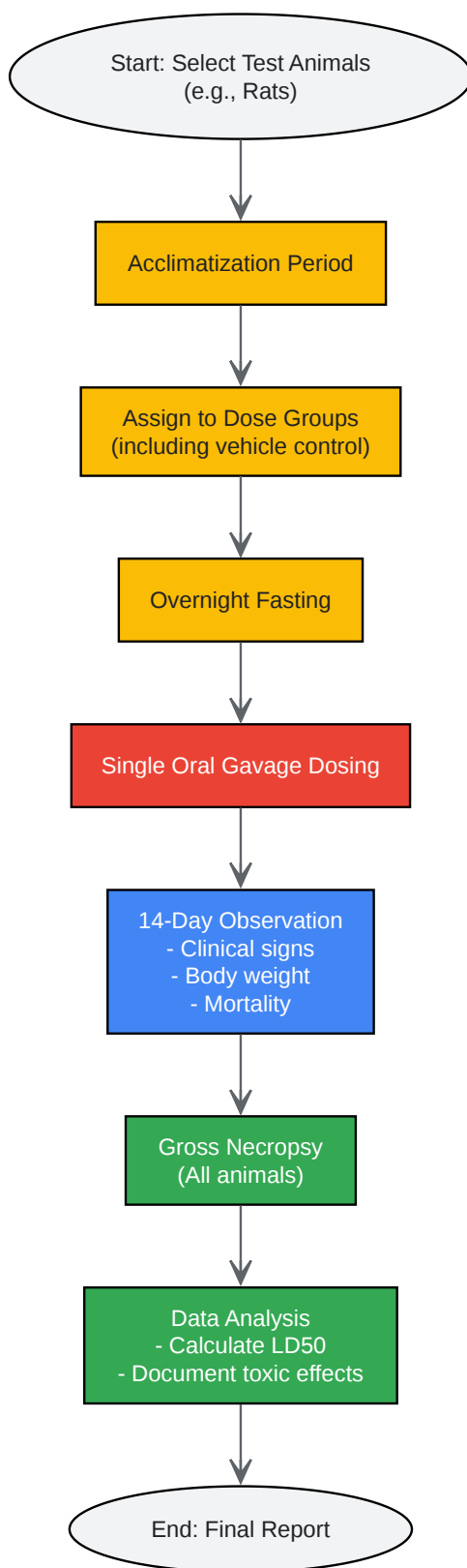


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Caption: A logical workflow for chemical risk assessment.

Experimental Workflow: Acute Oral Toxicity

This diagram outlines the typical workflow for an acute oral toxicity study.

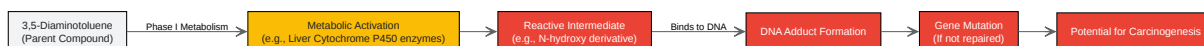


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Caption: Workflow for an acute oral toxicity experiment.

Toxicity Pathway: Metabolic Activation and Mutagenesis

Aromatic amines like diaminotoluenes often require metabolic activation to exert their mutagenic effects.



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